molecular formula C18H18FNO2 B2817114 N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide CAS No. 1207058-57-8

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide

Cat. No.: B2817114
CAS No.: 1207058-57-8
M. Wt: 299.345
InChI Key: QJLLWGKISNNQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is an organic compound that features a fluorophenoxy group attached to a phenyl ring, which is further connected to a propanamide chain with an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide typically involves the reaction of 4-fluorophenol with 3-bromophenylpropanoic acid, followed by the introduction of an allyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The final step involves the amidation of the intermediate product with allylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.

    Substitution: Nucleophiles such as sodium methoxide for replacing the fluorine atom.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a selective androgen receptor modulator (SARM), which could be useful in treating conditions like muscle wasting and osteoporosis.

    Industry: Could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide involves its interaction with specific molecular targets. For instance, as a potential SARM, it binds to androgen receptors, modulating their activity. This interaction can influence various pathways, including those involved in muscle growth and bone density .

Comparison with Similar Compounds

Similar Compounds

  • S-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
  • N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide

Uniqueness

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allyl group, fluorophenoxy moiety, and propanamide chain make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-2-12-20-18(21)11-6-14-4-3-5-17(13-14)22-16-9-7-15(19)8-10-16/h2-5,7-10,13H,1,6,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLLWGKISNNQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCC1=CC(=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.